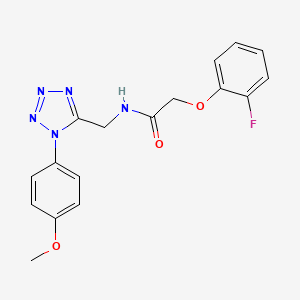

![molecular formula C18H15N5O2S2 B2846211 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847401-15-4](/img/structure/B2846211.png)

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains a thiazole and a triazole ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen and sulfur atoms .Physical And Chemical Properties Analysis

Thiazole itself has a molecular formula of C3H3NS and a molar mass of 85.12 g/mol . It has a boiling point of 116 to 118 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Several studies have explored the antimicrobial properties of derivatives similar to the compound . For instance, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant inhibitory effects against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Another study focused on novel thiazole derivatives, which showed considerable antimicrobial effects against foodborne pathogens and yeast, suggesting their application in combating microbial infections (Cankilic & Yurttaş, 2017).

Anticancer Applications

The compound and its derivatives have also been investigated for their anticancer properties. Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrated selective cytotoxicity towards human lung adenocarcinoma cells, indicating their potential in cancer therapy (Evren et al., 2019). Another study synthesized and evaluated the anticancer activities of new thiazolo[3,2-b][1,2,4]triazol-6-ones on various cancer cell lines, revealing their effectiveness, particularly against renal cancer and leukemia (Lesyk et al., 2007).

Synthetic Utility

The compound demonstrates versatile synthetic utility in heterocyclic chemistry. It serves as a precursor in cascade reactions for synthesizing various heterocycles, showcasing excellent atom economy. This includes the synthesis of 2-iminothiazoles and thioparabanic acids, which have potential applications in medicinal chemistry and drug design (Schmeyers & Kaupp, 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S2/c19-15(24)11-26-17-21-20-16(23(17)12-6-2-1-3-7-12)10-22-13-8-4-5-9-14(13)27-18(22)25/h1-9H,10-11H2,(H2,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQGXKXZWBSKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)

![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)

![N4-(4-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2846141.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2846150.png)

![N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2846151.png)